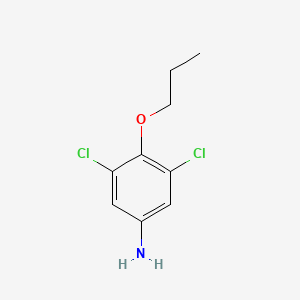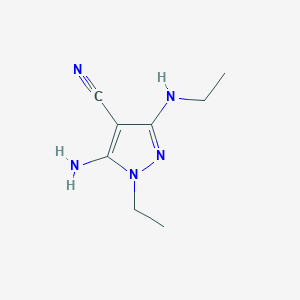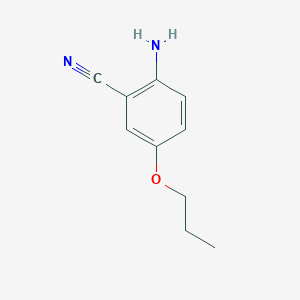amine](/img/structure/B13300097.png)
[(2-Methyl-1,3-thiazol-5-YL)methyl](propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-1,3-thiazol-5-YL)methylamine is a heterocyclic compound containing a thiazole ring Thiazoles are five-membered aromatic rings with one sulfur and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-thiazol-5-YL)methylamine typically involves the reaction of 2-methylthiazole with propylamine under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiazole, followed by nucleophilic substitution with propylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-1,3-thiazol-5-YL)methylamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(2-Methyl-1,3-thiazol-5-YL)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2-Methyl-1,3-thiazol-5-YL)methylamine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins in bacteria by binding to their ribosomes. In anticancer research, it may interfere with cell division by targeting specific enzymes involved in DNA replication.
Comparación Con Compuestos Similares
(2-Methyl-1,3-thiazol-5-YL)methylamine can be compared with other thiazole derivatives such as:
2-Methylthiazole: Lacks the propylamine group, making it less versatile in certain applications.
Thiazole: The parent compound, which is simpler and less functionalized.
(2-Methyl-1,3-thiazol-5-YL)methylamine: Similar structure but with an ethyl group instead of a propyl group, which may affect its reactivity and applications.
The uniqueness of (2-Methyl-1,3-thiazol-5-YL)methylamine lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H14N2S |
|---|---|
Peso molecular |
170.28 g/mol |
Nombre IUPAC |
N-[(2-methyl-1,3-thiazol-5-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C8H14N2S/c1-3-4-9-5-8-6-10-7(2)11-8/h6,9H,3-5H2,1-2H3 |
Clave InChI |
IJYWHPOZTYSIFC-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC1=CN=C(S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13300023.png)
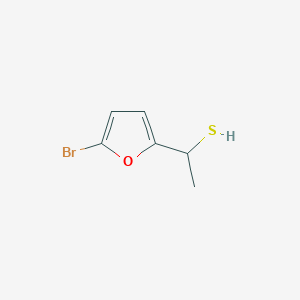

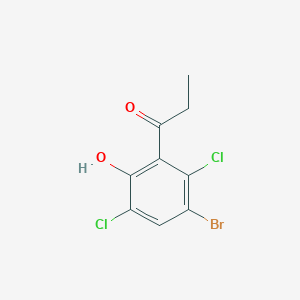

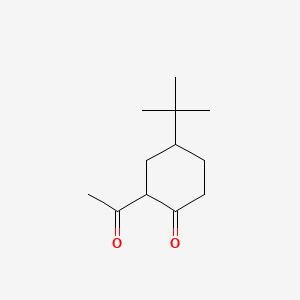


![1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300083.png)
